Dibromo Malonamide-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

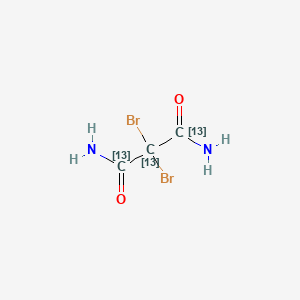

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo(1,2,3-13C3)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHQVMGRXIYDSF-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)N)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C]([13C](=O)N)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747598 | |

| Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-05-3 | |

| Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dibromo Malonamide-¹³C₃

Foreword: The Strategic Imperative of Isotopic Labeling in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the pursuit of precision and clarity in understanding a drug candidate's journey through a biological system is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as an indispensable tool, offering unparalleled insights into a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, ensuring safety in handling and facilitating human studies.[1][3] The incorporation of ¹³C into a drug molecule or a synthetic intermediate creates a "heavy" version of the compound that is chemically identical to its unlabeled counterpart but physically distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of Dibromo Malonamide-¹³C₃, a bespoke chemical entity with significant potential as a versatile building block in the synthesis of complex, isotopically labeled active pharmaceutical ingredients (APIs). The strategic placement of three ¹³C atoms within the malonamide backbone offers a robust analytical handle for tracking the metabolic fate of larger molecules constructed from this precursor. This document is intended for researchers, scientists, and drug development professionals, providing not only a procedural blueprint but also the underlying scientific rationale for the presented methodologies.

The Synthetic Pathway: From ¹³C₃-Malonamide to its Dibrominated Derivative

The synthesis of Dibromo Malonamide-¹³C₃ is a targeted process that begins with the commercially available, fully labeled Malonamide-¹³C₃. The core of the synthesis is the selective bromination of the central carbon atom.

Foundational Chemistry: The Reactivity of the Malonamide Core

Malonamide, and by extension its ¹³C₃-labeled isotopologue, possesses a methylene group (CH₂) flanked by two electron-withdrawing amide functionalities. This structural arrangement renders the protons on the central carbon acidic and susceptible to deprotonation, forming a resonance-stabilized enolate. This enolate is the key reactive intermediate for electrophilic substitution, in this case, bromination.

Proposed Synthetic Protocol

The following protocol is a robust proposed method derived from established principles of organic synthesis and literature precedents on the halogenation of activated methylene compounds.[5][6]

Reaction Scheme:

Sources

- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 2. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]

- 6. Redirecting [linkinghub.elsevier.com]

A Technical Guide to the Physicochemical Properties of Dibromo Malonamide-¹³C₃

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Dibromo Malonamide-¹³C₃, a stable isotope-labeled compound of significant interest to researchers in drug development and metabolic studies. This document delineates the molecular, structural, physical, chemical, and spectroscopic characteristics of the molecule. Emphasis is placed on the practical implications of ¹³C₃ labeling for quantitative analysis. Detailed, field-proven experimental protocols for characterization and critical safety and handling guidelines are also provided to ensure scientific integrity and promote safe laboratory practices.

Introduction

Overview of Dibromo Malonamide

Dibromo Malonamide (2,2-dibromopropanediamide) is a halogenated amide recognized for its potent antimicrobial and biocidal properties.[1] It is effective against a wide range of bacteria, making it a compound of interest in the development of antimicrobial agents and preservatives.[1] Its reactivity is largely attributed to the two bromine atoms on the alpha-carbon, which render it an electrophilic species.

The Significance of ¹³C₃ Isotopic Labeling

Stable isotope labeling is a powerful technique for tracing molecular pathways and quantifying analytes in complex matrices. Dibromo Malonamide-¹³C₃ incorporates three heavy carbon isotopes (¹³C) in place of the naturally abundant ¹²C atoms. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, higher molecular weight.

The primary application of Dibromo Malonamide-¹³C₃ is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Because it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, it can correct for variations in sample preparation and instrument response, enabling highly accurate and precise quantification.

Scope of this Guide

This guide is intended for researchers, analytical scientists, and drug development professionals. It synthesizes available data on Dibromo Malonamide and its ¹³C₃-labeled variant to provide a single, comprehensive resource. The document covers fundamental physicochemical properties, the impact of isotopic labeling, detailed spectroscopic analysis for identity confirmation, standardized experimental protocols for property determination, and essential safety information.

Molecular and Structural Properties

The structural integrity and identity of a reference standard are paramount. The key identifiers for both the labeled and unlabeled forms of Dibromo Malonamide are summarized below.

| Property | Dibromo Malonamide-¹³C₃ | Dibromo Malonamide (Unlabeled) |

| IUPAC Name | 2,2-dibromo[1,2,3-¹³C₃]propanediamide | 2,2-dibromopropanediamide[2] |

| Synonyms | 2,2-Dibromomalonamide-¹³C₃; Dibromomalonic Acid Diamide-¹³C₃ | Dibromomalonic Diamide[3] |

| CAS Number | 1246815-05-3[1] | 73003-80-2[2] |

| Molecular Formula | ¹³C₃H₄Br₂N₂O₂ | C₃H₄Br₂N₂O₂[2] |

| Molecular Weight | 262.86 g/mol [1] | ~259.89 g/mol [1][2][4] |

| Chemical Structure | Br₂(C)(C(=O)NH₂)₂ (C denotes ¹³C) | Br₂C(C(=O)NH₂)₂ |

Physicochemical Data

Physical State and Appearance

Dibromo Malonamide-¹³C₃ is a white to off-white solid at room temperature.[5] The unlabeled compound is described similarly as a white crystalline powder.[1]

Melting Point

No experimental melting point data for Dibromo Malonamide-¹³C₃ or its unlabeled form has been authoritatively reported. One source provides a range of 204 - 207 °C for the unlabeled compound.[6] For context, the non-brominated parent compound, Malonamide, has a well-established melting point of 172-175 °C. The significant increase in molecular weight and intermolecular forces due to the two large bromine atoms would be expected to raise the melting point considerably.

Solubility

While specific quantitative solubility data is limited, Dibromo Malonamide is described as being soluble in polar solvents.[5] The parent compound, Malonamide, is highly soluble in water. However, the addition of two bromine atoms increases the molecule's lipophilicity, which likely decreases its aqueous solubility while enhancing its solubility in organic solvents like acetone, ethanol, and dimethylformamide (DMF).

pKₐ

Experimental pKₐ data is not available. The amide protons (-NH₂) are weakly acidic. The strong electron-withdrawing inductive effect of the two alpha-bromine atoms is expected to increase the acidity (lower the pKₐ) of the amide protons compared to unsubstituted amides.

Impact of ¹³C₃ Isotopic Labeling

For stable isotopes like ¹³C, the kinetic isotope effect (KIE) is generally negligible in the context of physicochemical properties and biological activity. The labeled and unlabeled compounds are considered chemically identical. The most significant and intended difference is the molecular mass. This mass shift of +3 Daltons is the entire basis for its utility in mass spectrometry, allowing the labeled standard to be distinguished from the native analyte.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of Dibromo Malonamide-¹³C₃.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and isotopic incorporation.

-

Dibromo Malonamide-¹³C₃ : The molecular ion region will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). The expected peaks would be at m/z corresponding to [¹³C₃H₄⁷⁹Br₂N₂O₂]⁺, [¹³C₃H₄⁷⁹Br⁸¹BrN₂O₂]⁺, and [¹³C₃H₄⁸¹Br₂N₂O₂]⁺, creating a distinctive 1:2:1 peak cluster shifted higher by 3 amu compared to the unlabeled compound.

-

Dibromo Malonamide (Unlabeled) : The molecular ion will be centered around m/z 259.89, also showing the classic 1:2:1 M:M+2:M+4 pattern characteristic of a dibrominated species.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. Data for the unlabeled compound is available, and the spectrum for the labeled version is expected to be nearly identical.[2]

-

N-H Stretch : A broad absorption band is expected in the range of 3200-3400 cm⁻¹, characteristic of the amide N-H bonds.

-

C=O Stretch (Amide I) : A strong, sharp absorption peak is anticipated around 1650-1700 cm⁻¹, corresponding to the carbonyl stretch.

-

N-H Bend (Amide II) : A band is expected near 1600-1640 cm⁻¹.

-

C-Br Stretch : Absorptions for C-Br bonds typically appear in the fingerprint region, below 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR : The spectrum is expected to be simple, showing a single, broad signal for the four equivalent protons of the two -NH₂ groups. The chemical shift would likely be in the range of 5.5-8.5 ppm, characteristic of amide protons.

-

¹³C NMR : This is a critical technique for confirming isotopic labeling. For Dibromo Malonamide-¹³C₃, three distinct signals are expected: one for the central dibrominated carbon (C₂) and two for the carbonyl carbons (C₁ and C₃). Due to full ¹³C incorporation, ¹³C-¹³C coupling (J-coupling) would be observable, providing definitive proof of the labeling pattern. For the unlabeled compound, only two signals would be seen due to symmetry: one for the C₂ carbon and one for the two equivalent carbonyl carbons.

Experimental Protocols for Characterization

To ensure the quality and reliability of Dibromo Malonamide-¹³C₃ as a research tool, its properties should be verified using standardized methods.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of Dibromo Malonamide-¹³C₃.

Caption: Logical workflow for the complete physicochemical characterization of Dibromo Malonamide-¹³C₃.

Protocol for Melting Point Determination

-

Instrument Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).

-

Sample Preparation: Finely powder a small amount of the solid. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Use a rapid heating rate (e.g., 10 °C/min) for an initial approximate determination.

-

Refined Measurement: Repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol for Solubility Assessment (Shake-Flask Method)

Causality: This method is a globally recognized standard (OECD Guideline 105) for determining water solubility. It ensures that equilibrium is reached between the solute and the solvent, providing a reliable value.

-

Preparation: Add an excess amount of Dibromo Malonamide-¹³C₃ to a known volume of purified water (and other solvents of interest, e.g., ethanol, acetonitrile) in a flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: Allow the mixture to settle or centrifuge it to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or a mass balance calculation.

-

Calculation: Express the solubility in units of g/L or mg/mL.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress that proper handling protocols are non-negotiable. The safety profile of the labeled compound should be assumed to be identical to that of its unlabeled counterpart.

Hazard Identification

Based on data for unlabeled Dibromo Malonamide, the compound is considered hazardous.[2]

-

Acute Toxicity: Harmful if swallowed and fatal if inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[4][6] May cause an allergic skin reaction.[2]

-

Eye Damage/Irritation: Causes serious eye damage/irritation.[2][6]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is required.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] For long-term stability as a reference material, storage at 2-8°C under an inert atmosphere is recommended.

-

Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow the substance to enter drains or the environment.[4]

Conclusion

Dibromo Malonamide-¹³C₃ is a critical analytical tool whose value is predicated on its well-defined physicochemical properties. This guide has established its identity through molecular and spectroscopic data, outlined its key physical characteristics, and provided a framework for its experimental verification. The ¹³C₃ label provides a distinct mass signature essential for its role as an internal standard, without altering its chemical behavior. Adherence to the stringent safety and handling protocols described herein is essential for its responsible use in a research environment.

References

-

European Chemicals Agency (ECHA). (n.d.). 2,2-dibromo- 2-cyanoacetamide; [DBNPA] - Substance Information. Retrieved from [Link]

- Gowda, B. T., et al. (2003). Infrared and NMR (1H & 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175375, Dibromomalonamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Malonamide-13C3 | CAS No: 1330165-30-4. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Dibromomalonamide. Retrieved from [Link]

Sources

- 1. No results for search term ":internalReference" [cymitquimica.com]

- 2. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS 73003-80-2: 2,2-Dibromomalonamide | CymitQuimica [cymitquimica.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. uniphos.com.cn [uniphos.com.cn]

An In-Depth Technical Guide to Dibromo Malonamide-¹³C₃: Synthesis, Applications, and Supplier Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research and development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and providing critical data for regulatory submissions. Among these, stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), offer a safe and powerful alternative to radioactive isotopes for a wide range of in-vitro and in-vivo studies.[1][2] This technical guide provides a comprehensive overview of Dibromo Malonamide-¹³C₃, a labeled derivative of the antimicrobial agent dibromomalonamide.

Dibromo Malonamide-¹³C₃ serves as an internal standard in analytical methodologies and as a tracer in metabolic studies of dibromomalonamide and related compounds. Its synthesis and application are of significant interest to researchers in drug metabolism, pharmacokinetics (DMPK), and antimicrobial drug development.

Physicochemical Properties and Identification

The fundamental characteristics of Dibromo Malonamide-¹³C₃ are crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | Dibromo Malonamide-¹³C₃ | [3][4] |

| Synonyms | 2,2-Dibromopropanediamide-¹³C₃, 2,2-Dibromomalonamide-¹³C₃, Dibromomalonic Acid Diamide-¹³C₃ | [3][4] |

| CAS Number | 1246815-05-3 | [3][4][5] |

| Molecular Formula | ¹³C₃H₄Br₂N₂O₂ | [3][4] |

| Molecular Weight | 262.86 g/mol | [3][4] |

| Appearance | White to Off-White Solid | [3] |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [3] |

Synthesis and Isotopic Labeling

While specific synthetic routes for Dibromo Malonamide-¹³C₃ are proprietary to manufacturers, a general understanding of its preparation can be inferred from established synthetic methodologies for dibromomalonamide and the incorporation of ¹³C labels. The synthesis of the unlabeled compound, 2,2-dibromomalonamide, has been described in the patent literature, often involving the bromination of malonamide or related precursors.[6]

A plausible synthetic strategy for the ¹³C₃-labeled analog would involve starting with a fully ¹³C-labeled malonic acid or a derivative thereof. The core challenge lies in the efficient and high-yield bromination of the labeled precursor without isotopic scrambling.

Caption: Conceptual workflow for the synthesis of Dibromo Malonamide-¹³C₃.

Applications in Research and Drug Development

The primary utility of Dibromo Malonamide-¹³C₃ lies in its application as a stable isotope-labeled internal standard for quantitative bioanalysis and as a tracer for metabolic studies.

Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry

In drug development, accurately quantifying the concentration of a drug and its metabolites in biological matrices is paramount. Isotope dilution mass spectrometry is the gold standard for such analyses, offering high precision and accuracy.[1]

Experimental Protocol: Quantification of Dibromomalonamide in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of Dibromo Malonamide-¹³C₃ solution (internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize mass spectrometer parameters for the detection of both the analyte and the ¹³C₃-labeled internal standard. The mass difference of 3 Da allows for their distinct detection.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

-

Metabolic Profiling and Pathway Elucidation

Understanding the metabolic fate of a drug candidate is a critical aspect of its preclinical and clinical development. Administering the ¹³C-labeled compound allows researchers to trace the metabolic pathways of the parent drug.

Caption: General workflow for using Dibromo Malonamide-¹³C₃ in metabolic studies.

Antimicrobial Mechanism of Action Studies

The unlabeled counterpart, dibromomalonamide, is known for its antimicrobial properties.[5] By using the ¹³C₃-labeled version, researchers can investigate the mechanism of action of this class of compounds. For instance, it can be used to trace the uptake and localization of the compound within microbial cells or to identify covalent modifications of cellular macromolecules.

Reputable Suppliers

For researchers seeking to procure Dibromo Malonamide-¹³C₃, several reputable suppliers specialize in stable isotope-labeled compounds. It is advisable to request a certificate of analysis to ensure the chemical and isotopic purity of the product.

-

Pharmaffiliates: A supplier of pharmaceutical reference standards, including stable isotope-labeled compounds.[3]

-

CymitQuimica: Offers a range of research chemicals and intermediates.[5]

-

LGC Standards: A global leader in the production and distribution of reference materials and proficiency testing schemes.[4][7]

-

Toronto Research Chemicals (TRC): A subsidiary of LGC, specializing in complex organic chemicals for biomedical research.[8]

-

A & C International Group: A supplier of biochemical agents and labeled compounds.[9]

Conclusion

Dibromo Malonamide-¹³C₃ is a valuable tool for researchers in the pharmaceutical and life sciences sectors. Its primary applications as an internal standard for quantitative bioanalysis and as a tracer for metabolic studies are crucial for advancing drug discovery and development programs. The ability to accurately track and quantify the parent compound and its metabolites provides invaluable data for understanding the pharmacokinetic and pharmacodynamic properties of dibromomalonamide and related antimicrobial agents. As analytical techniques continue to advance in sensitivity and resolution, the utility of stable isotope-labeled compounds like Dibromo Malonamide-¹³C₃ will undoubtedly expand, further empowering scientific discovery.

References

-

Pharmaffiliates. Dibromo Malonamide-13C3. [Link]

-

Shanghai QiaMu Analytical Technology Co., Ltd. Dibromopropanediamide. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

A & C International Group. 2,2-Dibromomalonamide-13C3. [Link]

-

PubChem. Dibromomalonamide. [Link]

-

PubMed. Isotopic Labeling of Metabolites in Drug Discovery Applications. [Link]

-

Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

X-Chem. Flow Chemistry for Contemporary Isotope Labeling. [Link]

-

ResearchGate. Use of Isotopically Labeled Compounds in Drug Discovery. [Link]

-

Genesis Drug Discovery & Development. Stable Isotopically Labeled Compounds (2H, 13C, 15N, 34S). [Link]

-

University of Bristol. NMR Spectroscopy. [Link]

-

ResearchGate. Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

- Google Patents. For the preparation of the method for 2,2-dibromo Malonamide.

-

National Institutes of Health. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. [Link]

-

PubMed. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. [Link]

-

Molecules. Safe Synthesis of 4,7-Dibromo[3][5][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]

-

SEDICI. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. [Link]

-

National Institutes of Health. Antimicrobial activity and membrane selective interactions of a synthetic lipopeptide MSI-843. [Link]

-

ResearchGate. Safe Synthesis of 4,7-Dibromo[3][5][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]

-

National Institutes of Health. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. [Link]

-

PubMed. Mass spectrometry methods for studying structure and dynamics of biological macromolecules. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

ResearchGate. Determination of the Mono and Dibromo Derivatives Ratio Resulting from Semiconductor Bromination Using Ultraviolet-visible Absorption Spectroscopy and Gaussian Peak Fitting. [Link]

-

Organic & Biomolecular Chemistry. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. [Link]

-

Pure. Native mass spectrometry imaging of proteins and protein complexes by nano-DESI. [Link]

Sources

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. No results for search term ":internalReference" [cymitquimica.com]

- 6. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 9. 2,2-Dibromomalonamide-13C3 | A & C International Group [acintergroup.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

The Dawn of Isotopic Precision: A Technical Guide to the Early Applications of ¹³C-Labeled Malonamides in Research

Introduction: The Malonamide Scaffold and the Dawn of Isotopic Labeling

Malonamides, amides derived from malonic acid, represent a class of organic compounds with significant utility in both chemical synthesis and biological studies.[1][2] Their structural motif, characterized by a central methylene group flanked by two carbonyls and bonded to two nitrogen atoms, imparts unique chemical reactivity and the ability to participate in diverse biological interactions. In the mid-20th century, as the principles of isotope chemistry began to permeate biological research, the stable, non-radioactive isotope of carbon, ¹³C, emerged as a powerful tool for tracing the metabolic fate of molecules and elucidating complex biochemical pathways.[3] This guide provides an in-depth technical exploration of the theorized and documented early applications of ¹³C-labeled malonamides, offering insights into the foundational experimental designs that paved the way for modern metabolic research and drug development.

Pillar 1: Synthesis of ¹³C-Labeled Malonamides - The Gateway to Tracer Studies

The journey into the metabolic landscape with ¹³C-labeled malonamides begins with their synthesis. Early synthetic chemists would have leveraged established methods for malonamide synthesis, starting from ¹³C-labeled precursors. The most logical and cost-effective starting material would be ¹³C-labeled malonic acid or its diethyl ester.

Hypothetical Synthetic Protocol: Synthesis of [1,3-¹³C₂]-Malonamide

This protocol outlines a plausible route for the synthesis of doubly labeled malonamide, a crucial tracer for metabolic studies.

Objective: To synthesize [1,3-¹³C₂]-Malonamide from [1,3-¹³C₂]-Diethyl Malonate.

Materials:

-

[1,3-¹³C₂]-Diethyl malonate

-

Anhydrous ammonia

-

Ethanol

-

Dry ice/acetone bath

-

Pressure-equalizing dropping funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

A solution of [1,3-¹³C₂]-diethyl malonate in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dry ice/acetone condenser.

-

Anhydrous ammonia gas is bubbled through the solution at a controlled rate, or a saturated solution of ammonia in ethanol is added dropwise via a pressure-equalizing dropping funnel.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

The resulting solid, [1,3-¹³C₂]-malonamide, is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield a pure crystalline product.

-

The final product is characterized by mass spectrometry to confirm the incorporation of two ¹³C atoms and by NMR spectroscopy to verify its structure.

This synthetic approach would have provided researchers with a specific and highly enriched tracer to investigate the metabolic fate of the malonamide backbone.

Pillar 2: Early Applications in Metabolic Research - Tracing the Carbon Skeleton

The primary early application of ¹³C-labeled malonamides would have been in metabolic tracing studies, leveraging the ability of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect the heavier carbon isotope.

Application 1: Investigating the Role of Malonates in Fatty Acid Biosynthesis

Malonyl-CoA is a key building block in the biosynthesis of fatty acids.[4][5][6] Early researchers could have used ¹³C-labeled malonamides to probe the conversion of malonate derivatives to malonyl-CoA and their subsequent incorporation into fatty acid chains. While malonamides themselves are not direct precursors, their hydrolysis in vivo would release labeled malonate.

Experimental Workflow: Tracing ¹³C from Malonamide into Fatty Acids

Caption: Workflow for tracing ¹³C from malonamide into fatty acids.

Expected Outcome and Data Interpretation:

Gas chromatography-mass spectrometry (GC-MS) analysis of the isolated fatty acids would reveal an increase in the M+2 isotopologue for fatty acids that have incorporated the labeled two-carbon unit from malonyl-CoA. The degree of enrichment would provide a quantitative measure of the contribution of malonate to fatty acid synthesis under specific physiological conditions.

Table 1: Hypothetical Mass Isotopologue Distribution of Palmitate

| Isotopologue | Natural Abundance (%) | After [1,3-¹³C₂]-Malonamide Administration (%) |

| M+0 | 80.1 | 65.2 |

| M+1 | 17.6 | 16.8 |

| M+2 | 2.1 | 15.5 |

| M+3 | 0.2 | 2.0 |

| M+4 | <0.1 | 0.5 |

The significant increase in the M+2 peak would be direct evidence of the incorporation of the ¹³C₂-unit derived from the administered malonamide.

Application 2: Probing the Inhibition of Succinate Dehydrogenase

Malonate is a classic competitive inhibitor of the enzyme succinate dehydrogenase, a key component of the citric acid cycle and the electron transport chain.[7][8] Early enzymologists could have employed ¹³C-labeled malonamides (which would hydrolyze to malonate) to study the kinetics and mechanism of this inhibition in isolated mitochondria or purified enzyme preparations.

Experimental Design: NMR Studies of Enzyme-Inhibitor Interaction

By using ¹³C NMR, researchers could directly observe the binding of [¹³C]-malonate to the active site of succinate dehydrogenase. Changes in the chemical shift and line width of the ¹³C signal upon binding to the enzyme would provide valuable information about the chemical environment of the inhibitor within the active site.

Diagram: Enzyme Inhibition Study Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Malonyl-CoA and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Malonic acid - Wikipedia [en.wikipedia.org]

- 8. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Isotopically Labeled Compounds in Advanced Research

An In-Depth Technical Guide to the Isotopic Enrichment and Purity of Dibromo Malonamide-¹³C₃

In the landscape of modern drug development and metabolic research, stable isotope labeling is an indispensable tool. The substitution of atoms with their heavier, non-radioactive isotopes allows researchers to trace molecules through complex biological systems, elucidate reaction mechanisms, and establish robust internal standards for quantitative analysis.[1] Among stable isotopes, Carbon-13 (¹³C) is of particular importance due to carbon's central role in the framework of organic molecules.

Dibromo Malonamide-¹³C₃, a derivative of fully labeled malonamide, serves as a valuable synthetic intermediate and a potential tracer in various biochemical studies. Its utility is directly proportional to its quality, which is defined by two distinct but equally critical parameters: chemical purity and isotopic enrichment. Mischaracterization of either parameter can lead to erroneous data interpretation, jeopardizing experimental outcomes and regulatory submissions.

This guide provides a comprehensive framework for the synthesis, analysis, and characterization of Dibromo Malonamide-¹³C₃. We will explore the causality behind our chosen methodologies, presenting a self-validating analytical system that combines orthogonal techniques to ensure the highest degree of confidence in the final product's integrity. This document is intended for researchers, quality control scientists, and drug development professionals who rely on the precision of isotopically labeled compounds.

Synthesis and Isotopic Enrichment: A Pathway to Precision

The synthesis of Dibromo Malonamide-¹³C₃ begins with a high-purity, fully labeled precursor, Malonamide-¹³C₃. The primary objective of the synthetic process is to achieve complete bromination while preserving the integrity of the ¹³C₃ core.

The chosen pathway is a direct bromination of Malonamide-¹³C₃. The causality for this choice rests on its efficiency and the ability to control reaction conditions to minimize side-product formation.

Reaction:

Malonamide-¹³C₃ is reacted with a suitable brominating agent, such as bromine in an aqueous acidic medium. The reaction proceeds via the enol form of the amide, with the acidic conditions catalyzing both enolization and the subsequent electrophilic attack by bromine. A carefully controlled stoichiometry of the brominating agent is crucial to drive the reaction to the dibrominated product without introducing impurities.

A patent for the synthesis of the unlabeled analogue outlines a process involving the reaction of malonamide with bromine in an acid-catalyzed aqueous environment, which serves as a foundational method.[2]

Sources

Dibromo Malonamide-¹³C₃: A Novel Isotopic Tracer for Probing Cellular Metabolism and Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The intricate network of cellular metabolism is central to both health and disease. Understanding the dynamic fluxes through these pathways is paramount for developing effective therapeutics. Stable isotope tracers have emerged as indispensable tools for elucidating these metabolic dynamics. This technical guide introduces Dibromo Malonamide-¹³C₃ as a novel, potential isotopic tracer for investigating key metabolic pathways. We will delve into its proposed synthesis, its potential utility in metabolic tracing, and provide comprehensive protocols for its application in both in vitro and in vivo models. Furthermore, this guide will detail the analytical methodologies, including mass spectrometry and nuclear magnetic resonance spectroscopy, for the detection and quantification of ¹³C-labeled metabolites derived from Dibromo Malonamide-¹³C₃. This document serves as a foundational resource for researchers seeking to leverage this promising new tool in their exploration of cellular metabolism and drug discovery.

Introduction: The Imperative for Novel Isotopic Tracers

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[1] The ability to track the flow of atoms through metabolic pathways, known as metabolic flux analysis, provides a quantitative understanding of these alterations.[2][3][4] Stable isotope labeling, using non-radioactive isotopes like carbon-13 (¹³C), has become a cornerstone of metabolic research due to its safety and the detailed insights it offers.[5][6]

While commonly used tracers such as ¹³C-glucose and ¹³C-glutamine have been instrumental, there is a growing need for novel tracers that can probe specific, less-explored metabolic nodes. Dibromo Malonamide-¹³C₃ is proposed here as one such novel tracer. Its unique chemical structure suggests potential for investigating pathways related to amino acid and lipid metabolism, as well as offering a tool for studying drug metabolism and disposition.[7]

The Rationale for Dibromo Malonamide-¹³C₃ as a Metabolic Tracer

Dibromo Malonamide (C₃H₄Br₂N₂O₂) is a derivative of malonamide.[8] Malonamide and its derivatives are known to participate in various biological processes and have been utilized in the synthesis of compounds with therapeutic potential.[8][9][10]

Hypothesized Metabolic Fate and Tracing Potential:

It is hypothesized that Dibromo Malonamide-¹³C₃, upon entering the cell, will be metabolized by amidases and other enzymes, releasing its ¹³C₃-labeled carbon backbone into central carbon metabolism. The bromine atoms may serve to influence its cellular uptake and initial metabolic processing. The ¹³C₃-malonate core could potentially enter the tricarboxylic acid (TCA) cycle, be utilized in fatty acid synthesis, or contribute to the amino acid pool. This makes Dibromo Malonamide-¹³C₃ a potentially versatile tracer for simultaneously probing multiple interconnected pathways.

Synthesis of Dibromo Malonamide-¹³C₃

A potential approach involves the use of ¹³C₃-labeled malonic acid or its derivatives as a starting material. The synthesis could proceed through the amidation of a ¹³C₃-labeled malonic ester followed by bromination.

Proposed Synthetic Workflow:

Caption: A proposed synthetic pathway for Dibromo Malonamide-¹³C₃.

Experimental Protocols for Metabolic Tracing

The successful application of Dibromo Malonamide-¹³C₃ as a metabolic tracer hinges on robust experimental design and execution. The following protocols provide a framework for its use in both cell culture and animal models.

In Vitro Metabolic Labeling with Dibromo Malonamide-¹³C₃ in Cultured Cells

This protocol outlines the steps for tracing the metabolic fate of Dibromo Malonamide-¹³C₃ in mammalian cell lines.

Experimental Workflow for In Vitro Labeling:

Caption: Workflow for in vitro stable isotope tracing experiments.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture mammalian cells in standard growth medium to the desired confluency.

-

Seed cells in multi-well plates at a density that allows for logarithmic growth during the labeling period.

-

-

Preparation of Labeling Medium:

-

Prepare fresh culture medium containing a defined concentration of Dibromo Malonamide-¹³C₃. The optimal concentration should be determined empirically but a starting point of 10-100 µM is recommended.

-

-

Metabolic Labeling:

-

Remove the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

-

Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites for analysis.

-

In Vivo Metabolic Tracing with Dibromo Malonamide-¹³C₃ in Animal Models

In vivo studies provide a more physiologically relevant context for understanding metabolism.[11][12]

Experimental Workflow for In Vivo Labeling:

Caption: Workflow for in vivo stable isotope tracing experiments.

Step-by-Step Protocol:

-

Animal Acclimatization and Diet:

-

Acclimatize animals (e.g., mice) to the experimental conditions.

-

Provide a standard chow diet or a purified diet depending on the experimental goals.

-

-

Tracer Administration:

-

Dibromo Malonamide-¹³C₃ can be administered via various routes, including oral gavage, intraperitoneal injection, or intravenous infusion. The choice of administration route will depend on the desired pharmacokinetic profile.[4]

-

A typical dose for a bolus administration might range from 10 to 50 mg/kg.

-

-

Sample Collection:

-

At specified time points after tracer administration, collect blood, urine, and tissues of interest.

-

Rapidly freeze tissues in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction from Tissues and Biofluids:

-

Homogenize frozen tissues in a cold extraction solvent.

-

For biofluids like plasma or serum, perform protein precipitation with a solvent like methanol or acetonitrile.

-

Centrifuge to remove precipitated proteins and cellular debris.

-

Collect the supernatant for analysis.

-

Analytical Methodologies

The analysis of ¹³C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]

Mass Spectrometry-Based Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying labeled metabolites.

| Parameter | Description |

| Instrumentation | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system. |

| Chromatography | Reversed-phase or HILIC chromatography for separation of polar metabolites. |

| Ionization | Electrospray ionization (ESI) in both positive and negative modes. |

| Data Acquisition | Full scan mode to detect all ions and targeted MS/MS to confirm the identity of labeled metabolites. |

| Data Analysis | Software for peak picking, integration, and isotopologue distribution analysis. |

Expected Fragmentation of Dibromo Malonamide-¹³C₃:

The fragmentation pattern of Dibromo Malonamide-¹³C₃ in the mass spectrometer will be crucial for its identification and for tracing its metabolic products. Based on the structure, characteristic losses of bromine, ammonia, and carbonyl groups are expected. The ¹³C₃ core will result in a mass shift of +3 Da compared to the unlabeled compound, and this mass shift will be propagated to its metabolic derivatives.

NMR Spectroscopy-Based Analysis

NMR spectroscopy provides detailed structural information and can distinguish between different isotopomers. ¹³C NMR is particularly useful for directly detecting the labeled carbon atoms.

| Parameter | Description |

| Instrumentation | High-field NMR spectrometer (e.g., 600 MHz or higher). |

| Sample Preparation | Dried metabolite extracts are reconstituted in a deuterated solvent. |

| Experiments | 1D ¹³C and ¹H NMR, and 2D experiments like HSQC and HMBC to identify labeled positions. |

| Data Analysis | Software for spectral processing and quantification of labeled species. |

Expected ¹³C NMR Chemical Shifts:

The ¹³C chemical shifts for the carbonyl and the central carbon of the malonamide backbone will be characteristic and will allow for the tracking of the ¹³C₃ label into downstream metabolites.[9][10]

Potential Applications in Drug Development

Dibromo Malonamide-¹³C₃ holds promise as a valuable tool in various stages of drug discovery and development.

-

Target Identification and Validation: By tracing the metabolic pathways affected by a drug candidate, researchers can gain insights into its mechanism of action.

-

Pharmacokinetic and Drug Metabolism Studies: The labeled tracer can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that have a similar chemical scaffold.[7]

-

Toxicity Studies: Understanding how a drug alters metabolic pathways can help in predicting and mitigating potential toxicities.[7]

-

Biomarker Discovery: Changes in the metabolic fate of the tracer in response to disease or treatment can lead to the discovery of novel biomarkers.[13]

Future Directions and Conclusion

Dibromo Malonamide-¹³C₃ represents a promising, yet largely unexplored, tool for metabolic research. This technical guide provides a comprehensive framework for its proposed synthesis, application, and analysis. Future studies should focus on validating the proposed synthetic route, characterizing its metabolic fate in various biological systems, and exploring its utility in specific disease models. The development and application of novel isotopic tracers like Dibromo Malonamide-¹³C₃ will undoubtedly continue to advance our understanding of the complex and dynamic nature of cellular metabolism, ultimately paving the way for new therapeutic interventions.

References

-

Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - NIH. (2025, May 12). Retrieved January 21, 2026, from [Link]

-

Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - NIH. (2023, August 17). Retrieved January 21, 2026, from [Link]

-

Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - eScholarship.org. (n.d.). Retrieved January 21, 2026, from [Link]

-

Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo - Lirias. (n.d.). Retrieved January 21, 2026, from [Link]

-

Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

A Review of Recent Studies on the Metabolism of Exogenous and Endogenous Malondialdehyde - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. (2008, August 15). Retrieved January 21, 2026, from [Link]

- CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents. (n.d.).

-

Enzymatic C–H Oxidation-Amidation Cascade in the Production of Natural and Unnatural Thiotetronate Antibiotics with Potentiated Bioactivity - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Syntheses and Applications of Malonamide Derivatives – A Minireview - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex - MDPI. (2018, April 11). Retrieved January 21, 2026, from [Link]

-

Stable isotope-resolved metabolomics and applications for drug development - PubMed. (2011, December 23). Retrieved January 21, 2026, from [Link]

-

Safe Synthesis of 4,7-Dibromo[2][11][12]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. (2018, October 9). Retrieved January 21, 2026, from [Link]

-

Metabolism-guided drug design - MedChemComm (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

-

Metabolic Disorders, Drug Development, Drug Design and Biomarkers - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Enzymatic formation of anandamide - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Safe Synthesis of 4,7-Dibromo[2][11][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025, October 16). Retrieved January 21, 2026, from [Link]

-

Anandamide Alters Glycolytic Activity in Streptococcus mutans: Metabolomics and Stable Isotope Labeling Study - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Metabolic profiling technologies for biomarker discovery in biomedicine and drug development - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed. (2020, August 3). Retrieved January 21, 2026, from [Link]

-

Carbon-13 Dioxide in Metabolic Research and Drug Development. (2025, August 12). Retrieved January 21, 2026, from [Link]

-

Anandamide and its metabolites: what are their roles in the kidney? - PubMed - NIH. (2016, June 1). Retrieved January 21, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Frontiers | Advances in MALDI Mass Spectrometry Imaging Single Cell and Tissues [frontiersin.org]

- 3. Discovery of a Two-Step Enzyme Cascade Converting Aspartate to Aminomalonate in Peptide Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dibromo Malonamide-13C3 | LGC Standards [lgcstandards.com]

- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex [mdpi.com]

- 11. MALDI-MS-based imaging of small molecules and proteins in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry-Based Tissue Imaging of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic profiling technologies for biomarker discovery in biomedicine and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Using Dibromo Malonamide-¹³C₃

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of exploratory studies utilizing Dibromo Malonamide-¹³C₃. Given the specialized nature of this isotopically labeled compound, this document synthesizes established principles of stable isotope labeling, metabolic flux analysis, and antimicrobial research to propose a robust methodological approach. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for generating high-quality, reproducible data.

Part 1: Foundational Understanding of Dibromo Malonamide-¹³C₃

Dibromo Malonamide-¹³C₃ is a stable isotope-labeled version of Dibromomalonamide, a compound recognized for its antimicrobial properties.[1][2] The incorporation of three ¹³C atoms into the malonamide backbone provides a powerful tool for tracing the metabolic fate of the molecule in biological systems without the safety concerns associated with radioactive isotopes.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Dibromo Malonamide-¹³C₃ is fundamental to designing meaningful experiments.

| Property | Value | Source |

| CAS Number | 1246815-05-3 | [2][4] |

| Molecular Formula | ¹³C₃H₄Br₂N₂O₂ | [2][4] |

| Molecular Weight | 262.86 g/mol | [2][4] |

| Appearance | White to Off-White Solid | [2] |

| Synonyms | 2,2-Dibromopropanediamide-¹³C₃, 2,2-Dibromomalonamide-¹³C₃, Dibromomalonic Acid Diamide-¹³C₃ | [2][4] |

Rationale for Isotopic Labeling

The use of stable isotopes like ¹³C offers significant advantages in research. It allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling precise tracking and quantification in complex biological matrices.[3][5] This is particularly valuable in metabolic studies, pharmacokinetic analysis, and determining the mechanism of action.

Part 2: Proposed Exploratory Studies & Methodologies

The following sections outline a series of potential exploratory studies using Dibromo Malonamide-¹³C₃, complete with detailed protocols and the underlying scientific rationale.

Study Area 1: Antimicrobial Mechanism of Action

While the unlabeled counterpart, Dibromomalonamide, is known as a biocide, the precise mechanism of action may not be fully elucidated.[1] The ¹³C₃ label allows for detailed investigation into its interaction with microbial cells. A key hypothesis is that brominated compounds can act as oxidizing agents, potentially disrupting essential cellular processes through the oxidation of protein thiols.[6]

This workflow aims to determine if and how Dibromo Malonamide-¹³C₃ enters microbial cells and interacts with cellular components.

Caption: Workflow for elucidating the antimicrobial mechanism of action.

-

Microbial Culture: Grow selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to mid-log phase in appropriate culture media.

-

Compound Incubation: Introduce Dibromo Malonamide-¹³C₃ to the cultures at varying concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include an unlabeled control.

-

Time-Course Sampling: Collect cell pellets at different time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Fractionation: Lyse the cells and separate the cellular components (cell wall, membrane, cytoplasm, and protein fractions) via differential centrifugation.

-

LC-MS/MS Analysis: Analyze each fraction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify the presence of Dibromo Malonamide-¹³C₃ and its potential metabolites.[7]

-

Target Identification: For protein fractions showing high levels of the ¹³C label, perform immunoprecipitation using antibodies that recognize potential adducted proteins or utilize click chemistry if a suitable tag can be incorporated into the molecule. Subsequent proteomic analysis by mass spectrometry can identify the specific protein targets.

Study Area 2: Metabolic Fate and Stability in Biological Systems

Understanding the metabolic fate of a compound is crucial for drug development. The ¹³C₃ label allows for the unambiguous identification of metabolites. A potential metabolic pathway could involve the debromination of the molecule.[8]

This assay will determine the rate at which the compound is metabolized by liver enzymes.

Caption: Workflow for assessing in vitro metabolic stability.

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or animal), Dibromo Malonamide-¹³C₃, and a buffer solution.

-

Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH (nicotinamide adenine dinucleotide phosphate), an essential cofactor for many metabolic enzymes.

-

Time-Point Quenching: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the remaining Dibromo Malonamide-¹³C₃ and any formed metabolites.

-

Data Analysis: Plot the natural logarithm of the remaining parent compound concentration against time to determine the metabolic half-life (t½) and calculate the intrinsic clearance.

Study Area 3: Tracing in Complex Environments - Metabolic Flux Analysis

In more advanced applications, Dibromo Malonamide-¹³C₃ could be used as a tracer in metabolic flux analysis (MFA) to understand how its presence perturbs cellular metabolism.[1][2][9] This is particularly relevant for understanding its effects on industrial fermentation processes or complex microbial communities.

Caption: Logical framework for ¹³C-Metabolic Flux Analysis.

Should these studies yield quantitative data, they should be presented in a clear and comparative manner.

Table 2: Hypothetical Antimicrobial Efficacy Data

| Microbial Strain | MIC (µg/mL) of Unlabeled Compound | ¹³C Uptake at MIC (pmol/10⁶ cells) |

| S. aureus ATCC 25923 | 16 | 1.2 ± 0.2 |

| E. coli ATCC 25922 | 32 | 0.8 ± 0.1 |

| P. aeruginosa ATCC 27853 | 64 | 0.4 ± 0.05 |

Table 3: Hypothetical Metabolic Stability Data

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

Part 3: Analytical Considerations and Data Interpretation

The success of these exploratory studies hinges on robust analytical methodologies and careful data interpretation.

Analytical Techniques

-

Mass Spectrometry (MS): Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are indispensable for separating and identifying the ¹³C-labeled compound and its metabolites from complex biological matrices.[7][10] High-resolution MS can provide accurate mass measurements to confirm elemental compositions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide detailed structural information about the labeled compound and its metabolites, confirming the position of the ¹³C labels.[11][12]

Data Interpretation

-

Isotopologue Distribution: The analysis of the mass isotopomer distribution in metabolites following administration of Dibromo Malonamide-¹³C₃ will reveal the metabolic pathways it enters.

-

Kinetic Analysis: For stability and uptake studies, careful kinetic modeling will be necessary to derive meaningful parameters such as rates of uptake, clearance, and metabolic turnover.

Conclusion

Dibromo Malonamide-¹³C₃ represents a valuable tool for in-depth exploratory studies in microbiology, drug metabolism, and systems biology. While specific literature on its application is emerging, the principles and methodologies outlined in this guide provide a solid foundation for researchers to design and execute rigorous and insightful experiments. The key to success lies in a multi-faceted approach that combines careful experimental design, advanced analytical techniques, and sophisticated data analysis to fully leverage the power of stable isotope labeling.

References

-

Pharmaffiliates. (n.d.). Dibromo Malonamide-13C3. Retrieved from [Link]

- Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50–56.

-

13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Isotopic labeling. In Wikipedia. Retrieved from [Link]

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]

- D'Arienzo, C., et al. (2021).

-

PubMed Central. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Retrieved from [Link]

-

PubMed. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Retrieved from [Link]

-

PubMed Central. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

-

Science.gov. (n.d.). isotopically labeled compounds: Topics by Science.gov. Retrieved from [Link]

-

RSC Publishing. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Quantitative proteomics. In Wikipedia. Retrieved from [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

NIH. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

RSC Publishing. (2019). A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as the C-1 source. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Surface Water Microbial Community Response to the Biocide 2,2-Dibromo-3-Nitrilopropionamide, Used in Unconventional Oil and Gas Extraction. Retrieved from [Link]

-

NIH. (2016). Inhibitory Effect of Biocides on the Viable Masses and Matrices of Staphylococcus aureus and Pseudomonas aeruginosa Biofilms. Retrieved from [Link]

-

PubMed Central. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Retrieved from [Link]

-

PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]

-

NIH. (2022). Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies. Retrieved from [Link]

-

PubMed. (1998). Metabolic and dispositional fate of 1,2-dibromo-2,4-dicyanobutane in the male fischer 344 Rat. Retrieved from [Link]

-

NIH. (2014). Sensing the Bactericidal and Bacteriostatic Antimicrobial Mode of Action Using Raman Deuterium Stable Isotope Probing (DSIP) in Escherichia coli. Retrieved from [Link]

-

ScienceDirect. (1985). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Retrieved from [Link]

-

PubMed. (1996). NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies). Retrieved from [Link]

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. metsol.com [metsol.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic and dispositional fate of 1,2-dibromo-2,4-dicyanobutane in the male fischer 344 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 10. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 11. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

An In-depth Technical Guide to Dibromo Malonamide-¹³C₃: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dibromo Malonamide-¹³C₃, a stable isotope-labeled derivative of the antimicrobial agent Dibromomalonamide. While specific experimental data for the ¹³C₃-labeled variant is not extensively published, this document synthesizes the known properties of the unlabeled compound with established principles of isotopic labeling and spectroscopic analysis. This guide will delve into the chemical structure, molecular formula, and key physicochemical properties. Furthermore, it will present a plausible synthetic pathway for Dibromo Malonamide-¹³C₃, drawing from general methods for isotopic labeling and the known reactivity of malonamide. A significant focus will be placed on the anticipated analytical characteristics, including expected shifts in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data due to the ¹³C enrichment. Finally, the guide will explore the potential applications of this labeled compound, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where it can serve as a valuable tool for tracing and quantification.

Introduction to Dibromo Malonamide and the Significance of ¹³C Labeling

Dibromomalonamide is a halogenated amide with recognized antimicrobial properties.[1] Its utility extends to various industrial applications as a biocide.[1] The introduction of stable isotopes, such as Carbon-13 (¹³C), into a molecule creates a "heavy" version that is chemically identical to its unlabeled counterpart but possesses a distinct mass. This mass difference allows for its differentiation and quantification in complex biological matrices.

Dibromo Malonamide-¹³C₃, in which all three carbon atoms are replaced with the ¹³C isotope, is a powerful tool for researchers in drug development. Stable isotope labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing an unambiguous way to track the fate of a compound in vitro and in vivo.[2] The use of ¹³C-labeled compounds, in conjunction with mass spectrometry, enables precise quantification and metabolite identification, overcoming challenges associated with background interference from endogenous molecules.[3]

Chemical Structure and Formula

The fundamental chemical identity of Dibromo Malonamide-¹³C₃ is defined by its molecular structure and formula.

-

Chemical Name: Dibromo Malonamide-¹³C₃[4]

-

Synonyms: 2,2-Dibromopropanediamide-¹³C₃, 2,2-Dibromomalonamide-¹³C₃, Dibromomalonic Acid Diamide-¹³C₃[4]

-

CAS Number: 1246815-05-3[4]

-

Molecular Formula: ¹³C₃H₄Br₂N₂O₂[4]

-

Molecular Weight: 262.86 g/mol [4]

Structural Representation

The core structure consists of a central carbon atom bonded to two bromine atoms and two carboxamide groups. In the ¹³C₃ isotopologue, all three carbon atoms within this structure are the ¹³C isotope.

Caption: Chemical structure of Dibromo Malonamide-¹³C₃.

Physicochemical Properties

The following table summarizes the known and anticipated physicochemical properties of Dibromo Malonamide-¹³C₃.

| Property | Value | Reference/Comment |

| Appearance | White to Off-White Solid | Based on the unlabeled compound.[2] |

| Melting Point | 194-198 °C | For the unlabeled compound.[2] |

| Solubility | Soluble in DMSO and Methanol | For the unlabeled compound.[2] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | Recommended for stability.[2] |

Synthesis of Dibromo Malonamide-¹³C₃: A Proposed Pathway

Step 1: Synthesis of Malonamide-¹³C₃

The synthesis of the isotopically labeled precursor, Malonamide-¹³C₃, is the initial and crucial step. Malonamide-¹³C₃ is commercially available, or can be synthesized from ¹³C-labeled starting materials.[5] One common approach involves the use of diethyl malonate-¹³C₃, which can be prepared from ¹³C-labeled precursors. Diethyl malonate-¹³C₃ can then be converted to Malonamide-¹³C₃ through amidation with ammonia.

Step 2: Bromination of Malonamide-¹³C₃

The second step is the bromination of the central methylene group of Malonamide-¹³C₃. This can be achieved using a suitable brominating agent. A common method for the bromination of malonic acid derivatives is the use of bromine in a suitable solvent, often with a catalyst.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a well-ventilated fume hood, dissolve Malonamide-¹³C₃ in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction is typically exothermic and the addition should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the product can be isolated by precipitation. This can be achieved by pouring the reaction mixture into ice-cold water.

-

Purification: The crude Dibromo Malonamide-¹³C₃ can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Proposed synthetic workflow for Dibromo Malonamide-¹³C₃.

Anticipated Analytical Profile

The incorporation of three ¹³C atoms into the dibromomalonamide structure will result in distinct and predictable changes in its mass spectrum and NMR spectra.

Mass Spectrometry

In mass spectrometry, the molecular ion peak of Dibromo Malonamide-¹³C₃ will be shifted by +3 mass units compared to its unlabeled counterpart due to the presence of three ¹³C atoms instead of ¹²C atoms. This clear mass shift is the basis for its use as an internal standard in quantitative analyses. The fragmentation pattern is expected to be similar to the unlabeled compound, with fragments containing the ¹³C backbone also exhibiting a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of Dibromo Malonamide-¹³C₃ will show signals for the three carbon atoms. Due to the isotopic labeling, the signal-to-noise ratio will be significantly enhanced, allowing for easier detection and structural confirmation. The chemical shifts of the ¹³C nuclei will be very similar to those of the unlabeled compound, as isotopic substitution has a negligible effect on the electronic environment. However, ¹³C-¹³C coupling will be observable, providing additional structural information.

-

¹H NMR: The ¹H NMR spectrum will be largely unaffected in terms of chemical shifts of the amide protons. However, the protons on the amide groups will exhibit coupling to the adjacent ¹³C nuclei, resulting in the splitting of the proton signals. This ¹H-¹³C coupling can provide further confirmation of the isotopic labeling.

Applications in Research and Drug Development

The primary application of Dibromo Malonamide-¹³C₃ is as a labeled internal standard for quantitative analysis and as a tracer in metabolic studies.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Stable isotope-labeled compounds are invaluable in DMPK studies.[6] Dibromo Malonamide-¹³C₃ can be used to:

-

Quantify the parent drug and its metabolites: By spiking biological samples with a known amount of the ¹³C₃-labeled compound, the unlabeled drug and its metabolites can be accurately quantified using LC-MS/MS.[3]

-

Elucidate metabolic pathways: The distinct mass of the labeled compound allows for the unambiguous identification of metabolites, as they will also carry the ¹³C label.[2]

-

Determine pharmacokinetic parameters: Key parameters such as absorption, distribution, and excretion rates can be precisely measured.[3]

Antimicrobial Research

As a labeled antimicrobial agent, Dibromo Malonamide-¹³C₃ can be used to study its mechanism of action, cellular uptake, and distribution within microbial systems. This can provide valuable insights for the development of new and more effective antimicrobial drugs.

Safety and Handling

While specific toxicity data for Dibromo Malonamide-¹³C₃ is not available, it should be handled with the same precautions as its unlabeled counterpart. Dibromomalonamide is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion